molecular formula C19H24N2O4 B2917610 1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea CAS No. 1795455-30-9

1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea

Cat. No.: B2917610
CAS No.: 1795455-30-9
M. Wt: 344.411
InChI Key: DUCAMJSNRFVROB-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is a diarylurea derivative characterized by a central urea core flanked by two aryl groups: a 2-ethoxyphenyl moiety and a 2-methoxy-2-(2-methoxyphenyl)ethyl chain. While direct pharmacological or synthetic data for this compound are absent in the provided evidence, its structural features align with urea derivatives known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties .

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-4-25-17-12-8-6-10-15(17)21-19(22)20-13-18(24-3)14-9-5-7-11-16(14)23-2/h5-12,18H,4,13H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCAMJSNRFVROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted ureas, amines, and quinones .

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s 2-ethoxyphenyl and 2-methoxyphenyl substituents distinguish it from related ureas. Below is a comparative analysis of key structural and functional analogs:

Table 1: Structural and Functional Comparison
Compound Name (Reference) Substituents Molecular Weight Key Features
Target Compound 2-Ethoxyphenyl, 2-methoxy-2-(2-methoxyphenyl)ethyl ~370.4* Ethoxy and dual methoxy groups may enhance lipophilicity and metabolic stability.
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonyl, 4-methoxyphenyl 335.35 Pyrrole group introduces hydrogen-bonding potential; synthesized via triphosgene-mediated carbonylation (72% yield).
1-(2-Methoxyphenyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea 2-Methoxyphenyl, pyrazinyl-imidazolyl 338.36 Heteroaromatic pyrazine-imidazole chain may improve receptor binding affinity.
1-Hydroxy-3-(2-methoxyphenyl)urea Hydroxy, 2-methoxyphenyl 182.18 Hydroxyl group increases polarity, potentially reducing cell permeability.
1-(2-Ethoxyphenyl)piperazine hydrochloride 2-Ethoxyphenyl (non-urea) 226.71 Ethoxyphenyl group common in neuroactive compounds; highlights substituent versatility.

*Calculated based on molecular formula.

Key Observations:

Substituent Position: The target’s 2-ethoxyphenyl group (ortho-substitution) contrasts with 4-methoxyphenyl in . Dual methoxy groups in the ethyl chain (as in the target) may increase steric bulk compared to simpler chains in .

Synthetic Strategies :

  • The target’s synthesis could mirror methods for analogous ureas, such as triphosgene-mediated carbonylation (72% yield in ) or CuCl-catalyzed substitutions (22% yield in ).

Biological Implications :

  • Diarylıreas with methoxy/ethoxy groups (e.g., ) are often explored as kinase inhibitors or antiproliferative agents . The target’s ethoxy group may prolong half-life due to reduced oxidative metabolism compared to methoxy .

Pharmacological Potential and Hypotheses

  • Hypoxia-Selective Toxicity : Nitroimidazole derivatives (e.g., ) show preferential toxicity in hypoxic tumors. The target’s urea core and lipophilic substituents might similarly exploit hypoxic microenvironments.
  • Anticancer Activity : Diarylureas like those in and often target VEGF or EGFR pathways . The target’s substituents could modulate selectivity for these kinases.

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name (Reference) logP* (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound ~3.5 Low (lipophilic) High (ethoxy group resistant to oxidation)
1-Hydroxy-3-(2-methoxyphenyl)urea ~1.2 Moderate Low (hydroxyl prone to conjugation)
1-(2-Methoxyphenyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea ~2.8 Low Moderate (heteroaromatic stability)

*Calculated using ChemDraw.

Biological Activity

1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C20H26N2O4. Its structure features an ethoxy group, methoxy groups, and a urea functional group, which are crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The urea moiety is known to enhance binding affinity to various enzymes and receptors. Preliminary studies suggest that it may modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cell lines.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

  • In Vitro Studies : The compound has shown selective cytotoxicity against breast cancer cell lines (e.g., MCF-7) while sparing normal epithelial cells (MCF-10A). The IC50 values demonstrated a 3.5-fold lower inhibitory concentration in cancerous cells compared to non-cancerous cells, indicating a potentially reduced risk of side effects .
  • Mechanism of Action : Molecular docking studies suggest that the compound may induce apoptosis by binding to tubulin, disrupting the cell cycle at the G2/M phase, and promoting morphological changes associated with apoptosis .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the phenyl ring structure significantly influence the compound's biological activity. For instance:

  • Substituents on the phenyl ring can enhance or diminish cytotoxic effects, with specific electron-donating groups increasing antiproliferative activity against various cancer cell lines .
  • The presence of methoxy groups has been linked to improved solubility and bioavailability, which are critical for therapeutic applications .

Case Studies

Several case studies have explored the efficacy of this compound in different cancer models:

  • Breast Cancer Model : In vitro tests on MCF-7 cells revealed that treatment with this compound led to significant apoptosis induction, as evidenced by increased expression of pro-apoptotic proteins such as Bad and Bax .
  • Gastric Cancer : The compound demonstrated potent antiproliferative effects against gastric cancer cell lines (MGC-803, MKN28), with IC50 values indicating strong selectivity for cancerous over normal cells .

Summary Table of Biological Activities

Activity Cell Line IC50 Value Mechanism
Anticancer ActivityMCF-73.5-fold lower than MCF-10AInduction of apoptosis via tubulin binding
AntiproliferativeMGC-803ModerateCell cycle arrest at G2/M phase
SelectivityMCF-10AHigherReduced toxicity in normal cells

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-(2-Ethoxyphenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea?

The synthesis of arylurea derivatives typically involves coupling reactions between isocyanates and amines. For example:

  • Step 1 : Preparation of the isocyanate intermediate (e.g., 2-methoxyphenyl isocyanate) via phosgenation of the corresponding amine .
  • Step 2 : Reaction with a secondary amine (e.g., 2-methoxy-2-(2-methoxyphenyl)ethylamine) under anhydrous conditions in dichloromethane or THF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Key Table : Common Synthetic Routes

MethodReagentsYield (%)Purity (HPLC)Reference
Isocyanate couplingPhosgene, DCM65–75≥95%
Carbodiimide-mediatedEDC·HCl, HOBt70–80≥98%

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks for ethoxy (δ 1.2–1.4 ppm, triplet) and methoxy groups (δ 3.7–3.9 ppm, singlet). Aromatic protons appear as multiplet clusters (δ 6.8–7.5 ppm) .
    • ¹³C NMR : Carbonyl urea resonance at δ 155–160 ppm .
  • Mass Spectrometry (MS) : Exact mass (HRMS) confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₅N₂O₄: 381.1814) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the urea moiety .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s biological activity across studies?

Contradictions often arise from assay variability or impurities. Methodological solutions include:

  • Standardized Assays : Use positive controls (e.g., ethoxysulfuron for herbicide studies ) and validate protocols via inter-laboratory comparisons.
  • Purity Verification : Quantify impurities via LC-MS; even 1% impurities (e.g., unreacted isocyanate) can skew bioactivity results .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to account for batch-to-batch variability .

Key Table : Bioactivity Variability in Published Studies

StudyTargetIC₅₀ (μM)Assay TypeReference
ANHE-30.8 ± 0.2Fluorescence
BLasR12.5 ± 3.1Biofilm inhibition

Q. What strategies are effective for structure-activity relationship (SAR) studies of this urea derivative?

  • Substituent Variation : Modify methoxy/ethoxy groups (e.g., replace with halogen or alkyl chains) to assess impact on hydrophobicity and binding affinity .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts interactions with targets like NHE-3 or bacterial quorum-sensing proteins .
  • Metabolic Stability : Introduce deuterium at labile positions (e.g., methoxy groups) to prolong half-life in hepatic microsome assays .

Q. How can researchers address solubility challenges in in vitro assays?

  • Solvent Systems : Use DMSO stocks (≤0.1% final concentration) with co-solvents (e.g., cyclodextrins) for aqueous dilution .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability in cell culture .

Q. What analytical techniques are recommended for detecting degradation products?

  • Stability Studies : Accelerated degradation under heat (40°C) and humidity (75% RH) over 14 days .
  • LC-MS/MS : Monitor for hydrolysis products (e.g., 2-ethoxyphenylamine) with a C18 column and 0.1% formic acid mobile phase .

Methodological Notes

  • Data Reproducibility : Cross-validate spectral data with public databases (e.g., PubChem, SDBS) .

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